Product packaging for 2h-[1,2,4]Triazino[5,4-c][1,2,4]triazine(Cat. No.:CAS No. 157420-78-5)

2h-[1,2,4]Triazino[5,4-c][1,2,4]triazine

Cat. No.: B582697
CAS No.: 157420-78-5
M. Wt: 135.13
InChI Key: QRMUWPRZXMNMMI-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Systems in Contemporary Chemical Research

Fused heterocyclic systems, which consist of two or more rings sharing atoms, are cornerstones of modern chemical research. Their rigid, planar structures and unique electronic properties make them ideal scaffolds for developing new pharmaceuticals and functional materials. The fusion of heterocyclic rings can lead to enhanced biological activity, altered physical properties, and novel reactivity patterns compared to their monocyclic counterparts.

In medicinal chemistry, fused heterocycles are considered "privileged scaffolds" because they can interact with multiple biological targets with high specificity and potency. nih.gov A significant portion of FDA-approved drugs contain a fused heterocyclic core, highlighting their importance in drug discovery. nih.gov For instance, fused 1,2,4-triazine (B1199460) derivatives have been investigated for a wide range of biological activities, including anticancer, antifungal, and antiviral properties. ijpsr.infonih.gov The development of novel synthetic routes to access complex fused systems, such as triazino[3,2-b]quinazolindiones, is an active area of research aimed at expanding the library of potential therapeutic agents. nih.gov

Contextualizing Nitrogen-Rich Heterocycles: General Importance in Advanced Chemical Synthesis

Nitrogen-rich heterocycles are compounds that contain a high proportion of nitrogen atoms within their cyclic framework. This high nitrogen content imparts unique chemical and physical properties. They are fundamental to life itself, forming the core of nucleic acids (purines and pyrimidines) and many essential vitamins and alkaloids.

In advanced chemical synthesis, nitrogen heterocycles are indispensable building blocks. ijpsr.info Their utility stems from several key characteristics:

Biological Activity: Many nitrogen heterocycles exhibit significant pharmacological properties, making them key components in pharmaceuticals and agrochemicals. ijpsr.info

Chemical Reactivity: The presence of multiple nitrogen atoms influences the electron distribution within the ring, allowing for a diverse range of chemical transformations such as substitution and cyclization reactions. rsc.org

Structural Diversity: The scaffold of nitrogen heterocycles can be readily modified, enabling the creation of a vast array of derivatives with tailored properties. ijpsr.info

The synthesis of these compounds is a major focus of organic chemistry, with researchers continuously developing more efficient methods, such as domino annulation reactions, to construct these complex molecules from simple, readily available starting materials. rsc.orgorganic-chemistry.org

Structural Uniqueness of the 2H-ijpsr.inforsc.orgnih.govTriazino[5,4-c]ijpsr.inforsc.orgnih.govtriazine Core

The 2H- ijpsr.inforsc.orgnih.govTriazino[5,4-c] ijpsr.inforsc.orgnih.govtriazine core is a distinctive bicyclic system formed by the fusion of two 1,2,4-triazine rings. While specific experimental data for this exact fused system is not extensively detailed in the surveyed literature, its structure can be analyzed based on its constituent parts and the principles of heterocyclic chemistry.

The parent 1,2,4-triazine is a six-membered ring containing three nitrogen atoms. nih.gov Its properties are well-documented and provide a basis for understanding the fused system.

Interactive Data Table: Properties of 1,2,4-Triazine Below are the computed properties for the parent 1,2,4-triazine molecule.

PropertyValueSource
Molecular FormulaC₃H₃N₃ nih.gov
Molecular Weight81.08 g/mol nih.gov
IUPAC Name1,2,4-triazine nih.gov
CAS Number290-38-0 nih.gov

The fusion of two such rings to form the 2H- ijpsr.inforsc.orgnih.govTriazino[5,4-c] ijpsr.inforsc.orgnih.govtriazine core results in a molecule with a high nitrogen content (a total of six nitrogen atoms in the fused core). This structural feature is expected to lead to:

High Electron Deficiency: The multiple electronegative nitrogen atoms would create a highly electron-deficient (π-deficient) aromatic system. This influences its reactivity, making it susceptible to nucleophilic attack.

Planarity: Fused aromatic systems of this nature are typically planar, which has significant implications for its potential use in materials science, such as in organic electronics, where planarity facilitates intermolecular stacking and charge transport.

Hydrogen Bonding Capability: The presence of multiple nitrogen atoms, particularly the 'pyridinic' nitrogens (connected to two carbons) and the 'pyrrolic' nitrogen in the 2H-tautomer, provides sites for hydrogen bonding, which is crucial for molecular recognition and binding to biological targets.

The specific arrangement of nitrogen atoms in the [5,4-c] fusion pattern dictates the precise electronic distribution and steric environment, distinguishing it from other possible triazino-triazine isomers, such as the [2,1-a] fused system mentioned in the literature. ijpsr.info The synthesis of such a specific isomer would likely require carefully designed multi-step synthetic strategies, possibly involving the cyclocondensation of highly functionalized 1,2,4-triazine precursors. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N5 B582697 2h-[1,2,4]Triazino[5,4-c][1,2,4]triazine CAS No. 157420-78-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

157420-78-5

Molecular Formula

C5H5N5

Molecular Weight

135.13

IUPAC Name

2H-[1,2,4]triazino[4,3-d][1,2,4]triazine

InChI

InChI=1S/C5H5N5/c1-2-10-4-8-7-3-5(10)9-6-1/h1-4,6H

InChI Key

QRMUWPRZXMNMMI-UHFFFAOYSA-N

SMILES

C1=CN2C=NN=CC2=NN1

Synonyms

2H-[1,2,4]Triazino[5,4-c][1,2,4]triazine(9CI)

Origin of Product

United States

Synthetic Methodologies for 2h 1 2 3 Triazino 5,4 C 1 2 3 Triazine and Its Analogues

Precursor Synthesis and Preparative Strategies for Key Intermediates

The successful synthesis of the target triazino-triazine core is critically dependent on the efficient preparation of key intermediates. These precursors must contain the necessary reactive functionalities positioned to facilitate the final ring-closing step.

Synthesis of Bifunctional Reagents for Triazine Annulation

The construction of the second triazine ring onto a pre-existing 1,2,4-triazine (B1199460) core necessitates the use of bifunctional reagents. These reagents typically provide a three-atom fragment, often N-C-N or a related synthon, required to complete the six-membered triazine ring. While specific reagents for the direct synthesis of 2H- mdpi.comresearchgate.netnih.govTriazino[5,4-c] mdpi.comresearchgate.netnih.govtriazine are not explicitly detailed in the literature, analogous syntheses of other fused triazines provide insight into suitable candidates. For instance, reagents like cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and its derivatives are versatile bifunctional (or trifunctional) building blocks in the synthesis of more complex triazine-containing structures. nih.govgoogle.com The sequential substitution of the chlorine atoms in cyanuric chloride with different nucleophiles allows for the controlled assembly of complex heterocyclic systems. nih.gov Another class of bifunctional reagents includes α,β-dicarbonyl compounds, which can react with hydrazinyl-functionalized precursors.

Preparation of Substituted 1,2,4-Triazine Building Blocks

A crucial step in the synthesis of the target fused system is the preparation of a substituted 1,2,4-triazine that bears functional groups amenable to a subsequent cyclization reaction. A common and versatile precursor is a 1,2,4-triazine with a hydrazino group at a position that allows for annulation. For the synthesis of the 2H- mdpi.comresearchgate.netnih.govTriazino[5,4-c] mdpi.comresearchgate.netnih.govtriazine system, a 3-hydrazino-1,2,4-triazine derivative would be a key intermediate.

The synthesis of such precursors can be achieved through various routes. One common method involves the reaction of 3-thioxo-1,2,4-triazin-5-ones with hydrazine (B178648) hydrate. nih.gov Alternatively, 3-chloro-1,2,4-triazines can be reacted with hydrazine to yield the desired hydrazino derivatives. The starting 1,2,4-triazine core itself can be synthesized through the cyclocondensation of α,β-dicarbonyl compounds with amidrazones. mdpi.com The substituents on the initial 1,2,4-triazine ring can be varied to influence the properties of the final fused system. researchgate.netchimicatechnoacta.ru

A plausible general mechanism for the preparation of substituted 1,2,4-triazines involves the condensation of a 1,2-dicarbonyl compound with an amidrazone, followed by cyclization. researchgate.net

Classical Cyclization Reactions for Core Scaffold Construction

With the appropriately substituted 1,2,4-triazine precursor in hand, the next step is the construction of the second triazine ring through classical cyclization reactions. These methods have been widely applied in the synthesis of various fused heterocyclic systems.

Condensation Reactions with Bifunctionalized Precursors

A key strategy for forming the second triazine ring is the condensation of a hydrazino-substituted 1,2,4-triazine with a bifunctional carbonyl compound. For instance, the reaction of a 3-hydrazino-1,2,4-triazine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or a substituted derivative, would be a direct approach to construct the 2H- mdpi.comresearchgate.netnih.govTriazino[5,4-c] mdpi.comresearchgate.netnih.govtriazine core. The reaction proceeds through the formation of a dihydrazone intermediate, which then undergoes cyclization to form the fused triazine ring. The use of triazine-based condensing reagents can facilitate such transformations. researchgate.netnih.gov

Cyclocondensation Approaches

Cyclocondensation reactions offer a powerful tool for the synthesis of fused heterocyclic systems. In the context of the target molecule, an intramolecular cyclocondensation of a suitably substituted 1,2,4-triazine could be a viable route. For example, a 1,2,4-triazine bearing a side chain with reactive groups could undergo an intramolecular reaction to form the second fused ring.

Another well-established method for constructing fused 1,2,4-triazines is the reductive cyclization of nitroarylhydrazide precursors. mdpi.com In a hypothetical adaptation for the synthesis of a triazino-triazine system, a nitrotriazinyl-hydrazide could be subjected to reductive conditions (e.g., using tin powder in acetic acid) to induce cyclization and form the fused ring system. mdpi.com Similarly, the reaction of ortho-quinones with benzamidrazone has been used to synthesize fused triazines and could be conceptually extended. mdpi.com

Modern Synthetic Techniques in Triazino[5,4-c]mdpi.comresearchgate.netnih.govtriazine Formation

Modern synthetic chemistry offers a range of techniques that can enhance the efficiency and scope of heterocyclic synthesis. While not specifically reported for 2H- mdpi.comresearchgate.netnih.govTriazino[5,4-c] mdpi.comresearchgate.netnih.govtriazine, methods such as microwave-assisted synthesis and multicomponent reactions are highly relevant.

Microwave irradiation has been shown to significantly accelerate the synthesis of fused 1,2,4-triazines, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov This technique could be applied to the cyclocondensation steps involved in the formation of the target fused system.

Domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation, provide an elegant and atom-economical approach. [4+2] domino annulation reactions have been developed for the synthesis of 1,2,4-triazine derivatives and could be adapted for the construction of fused systems. rsc.orgresearchgate.net Furthermore, the inverse electron-demand Diels-Alder (IEDDA) reaction of 1,2,4-triazines with suitable dienophiles is a powerful tool for constructing new heterocyclic rings and could be explored for the synthesis of novel analogues. nih.gov The development of covalent triazine frameworks (CTFs) also highlights modern approaches to triazine chemistry, including ionothermal synthesis and mechanochemical methods, which could potentially be adapted for the synthesis of discrete fused systems. acs.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the formation of heterocyclic systems, including fused 1,2,4-triazines. nih.govnih.gov This technique significantly reduces reaction times, often improves yields, and minimizes the formation of byproducts compared to conventional heating methods. clockss.orge3s-conferences.org

A key strategy involves the rapid, solvent-free synthesis of precursor molecules like 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one, which can be achieved efficiently under microwave irradiation. nih.govnih.gov This intermediate serves as a versatile building block for subsequent heterocyclization reactions to form fused systems. For instance, the reaction of this triazinone precursor with reagents such as oxalyl chloride or chloroacetyl chloride in DMF yields fused clockss.orgnih.govnih.govtriazino[3,4-b] clockss.orgnih.govnih.govthiadiazine derivatives. nih.gov

Microwave irradiation is also employed for the quantitative synthesis of tri-substituted 1,3,5-triazines from biguanides like metformin, which react with acyl benzotriazoles without the need for a catalyst. mdpi.com While this applies to the 1,3,5-triazine (B166579) isomer, the principle of using microwave energy to drive cyclization is broadly applicable. For example, the final condensation step to form various 1,3,5-triazine derivatives has been successfully achieved in just 2.5 minutes with yields often exceeding 50%. mdpi.com The synthesis of libraries of dihydrotriazines has seen reaction times fall dramatically from 22 hours to just 35 minutes using microwave assistance. researchgate.net

Table 1: Examples of Microwave-Assisted Synthesis of Triazine Derivatives

PrecursorsConditionsProduct TypeYieldReference
Cyanoguanidine + 4-ChloroanilineAcetone, HCl, MicrowaveDihydro-1,3,5-triazine76% clockss.org
Biguanide + Ethyl AcetateNaOCH₃, MicrowaveSubstituted 1,3,5-triazineQuantitative clockss.org
Metformin + Acyl BenzotriazolesDMF, 100°C, Microwave, 3hTri-substituted 1,3,5-triazine72% mdpi.com
4-amino-3-mercapto-1,2,4-triazin-5(4H)-one derivative + Maleic anhydrideMicrowaveN-(2,5-dioxopyrrolyl)-1,2,4-triazineNot specified nih.gov

Solvent-Free Reaction Conditions

Solvent-free synthesis, often coupled with microwave irradiation, represents a green chemistry approach that enhances reaction efficiency and simplifies product work-up. nih.gov The synthesis of triazine precursors and their subsequent cyclization into fused systems can often be performed without a bulk solvent.

One notable example is the solvent-free synthesis of 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one derivatives, which are then used to build more complex fused heterocycles. nih.govnih.gov Another relevant strategy is the one-pot synthesis of triazine-heterocycle azacyanines using dibromomethane, which acts as both a reactant and the reaction medium, obviating the need for an additional solvent. nih.govmdpi.com This approach has been used to prepare various azacyanine dyes with yields greater than 80%. nih.gov

Furthermore, the cyclotrimerization of nitriles to form 1,3,5-triazines can be catalyzed by silica-supported Lewis acids under solvent-free conditions, using either conventional heating or microwave irradiation. researchgate.net This method is an environmentally benign route to the core triazine ring. researchgate.net Functionalization of 1,2,4-triazines through ipso-substitution of a cyano group with higher alcohols has also been reported under solvent-free conditions. chimicatechnoacta.ru

Organometallic and Catalyst-Mediated Cyclizations

The formation of the triazine ring can be effectively mediated by various catalysts, including organometallic complexes and Lewis acids. These methods provide access to a wide range of substituted triazines through controlled cyclization reactions.

Rhodium-catalyzed O-H insertion and rearrangement of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles has been shown to produce intermediates that cyclize to form 3,5,6-trisubstituted-1,2,4-triazines. organic-chemistry.org Domino annulation reactions, such as the [4+2] cycloaddition, offer an efficient route to 1,2,4-triazine derivatives from readily available materials like ketones and alkynes. rsc.org

For the 1,3,5-triazine isomer, catalyst-mediated cyclotrimerization of nitriles is a common strategy. This can be achieved using triflic acid or triflic anhydride, which react with a nitrile to form a nitrilium salt intermediate that subsequently reacts with two more nitrile molecules to yield the triazine ring. nih.gov Lewis acids like anhydrous ferric chloride and silica-supported zinc chloride have also been used to catalyze the formation of triazines or related structures. e3s-conferences.orgresearchgate.net Additionally, copper-catalyzed reactions of 1,1-dibromoalkenes with biguanides provide a mild route to substituted 2,4-diamino-1,3,5-triazines. organic-chemistry.org

Derivatization Strategies for Enhancing Molecular Complexity

Once the core triazine or fused triazine ring is formed, further functionalization is often desired to enhance molecular complexity and tune the compound's properties. Derivatization is typically achieved through substitution reactions on the triazine ring or on its existing substituents.

Halogenation and Fluorination Methodologies

Direct halogenation of the electron-deficient triazine ring is challenging. A more common and effective strategy is to use halogenated precursors, such as the commercially available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), and then perform sequential nucleophilic substitutions. wikipedia.orgresearchgate.net The chlorine atoms on cyanuric chloride exhibit different reactivities, allowing for controlled, stepwise substitution by adding nucleophiles at progressively higher temperatures. researchgate.net

This approach allows for the synthesis of dihalogenated triazines, such as 2,4-dichloro-6-(heteroaryl)-s-triazines, which can be further modified. rsc.org While electrophilic substitutions like nitration and bromination have been performed on these molecules, the reaction occurs on the attached heteroaryl ring rather than the electron-poor triazine core. rsc.org

Another method involves incorporating a halogenated fragment during the ring's construction. For example, using trichloroacetonitrile (B146778) as a C-N fragment source can lead to the formation of fused triazoles with a reactive trichloromethyl group attached to the newly formed triazine ring. nih.gov

Introduction of Heteroatom-Containing Moieties (e.g., Phosphorus, Sulfur, Oxygen, Nitrogen)

The introduction of heteroatoms is a key strategy for modifying the electronic and biological properties of triazine scaffolds. This is most often achieved via nucleophilic substitution of a halogenated triazine precursor.

Nitrogen and Oxygen: The substitution of chlorine atoms in cyanuric chloride with amines (primary or secondary) and alcohols or alkoxides is a well-established method. researchgate.netnih.gov Sequential reactions at controlled temperatures (0°C for the first substitution, room temperature for the second, and heating for the third) allow for the precise installation of N- and O-based nucleophiles. researchgate.netnih.gov This has been used to create extensive libraries of 1,3,5-triazine derivatives bearing amino acid, piperidine, or morpholine (B109124) moieties. nih.govlibretexts.org

Sulfur: Sulfur can be introduced by reacting a triazinone with phosphorus pentasulfide to convert a carbonyl group into a thione. wikipedia.org Alternatively, starting with a mercapto-substituted triazine, such as 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one, allows for the synthesis of fused systems containing a sulfur atom, like triazino[3,4-b] clockss.orgnih.govnih.govthiadiazines. nih.govwikipedia.org

Phosphorus: Triazinephosphonate derivatives can be prepared by the substitution of chlorine atoms in cyanuric chloride with aminophenylphosphonates, introducing both phosphorus and oxygen atoms. researchgate.net

Table 2: Heteroatom Introduction on Triazine Cores

PrecursorReagent(s)Heteroatom(s) IntroducedProduct TypeReference
Cyanuric ChloridePiperidine, HydrazineNitrogenDisubstituted-hydrazino-s-triazine nih.gov
Cyanuric Chloride(4-aminophenyl)triazinephosphonatesPhosphorus, Oxygen, NitrogenDisubstituted triazinephosphonate researchgate.net
4-Amino-3-mercapto-1,2,4-triazin-5(4H)-onePhenacyl halidesSulfurFused triazino-thiadiazines wikipedia.org
Dimethoxy-substituted s-triazineAmino acid, TEANitrogen, Oxygen1,3,5-triazine amino acid derivative libretexts.org

Functionalization with Various Electrophilic and Nucleophilic Reagents

The reactivity of the triazine ring is dominated by its electron-deficient character, making it highly susceptible to attack by nucleophiles but resistant to electrophiles. nih.gov

Nucleophilic Reactions: The primary method for functionalizing triazines is through nucleophilic aromatic substitution (SNAr), especially on halogenated triazines like cyanuric chloride. researchgate.netresearchgate.net A wide array of nucleophiles, including amines, alcohols, thiols, and carbanions, can be used to displace the chlorine atoms. researchgate.net The reactivity decreases with each substitution, requiring harsher conditions for subsequent additions. researchgate.net Another example of nucleophilic substitution is the displacement of a cyano group (ipso-substitution) in a 1,2,4-triazine with an alcohol under solvent-free conditions. chimicatechnoacta.ru Nucleophilic addition has also been studied on 1,2,3-triazine (B1214393) 1-oxides, where nucleophiles like thiophenoxide or hydride add to the C6-position of the triazine core. nih.gov

Electrophilic Reactions: Direct electrophilic attack on the triazine ring is generally not feasible due to its low electron density. nih.gov However, if the triazine core is substituted with an electron-rich aromatic or heteroaromatic ring, electrophilic substitution can occur on that attached ring. For example, 2,4-dichloro-6-(heteroaryl)-s-triazines can undergo nitration or bromination on the furan, thiophene, or pyrrole (B145914) moiety. rsc.org The function of a catalyst in these reactions is to generate a strong electrophile that can attack the π-electron system of the appended ring. libretexts.org

Reaction Mechanisms and Chemical Reactivity of 2h 1 2 3 Triazino 5,4 C 1 2 3 Triazine Systems

Mechanistic Pathways of Core Annulation Reactions

The formation of the fused triazine system can be conceptualized through several synthetic strategies, primarily involving cyclization reactions.

The synthesis of 1,2,4-triazine (B1199460) rings often involves the condensation of 1,2-dicarbonyl compounds with acid hydrazides. nih.gov Extrapolating to the fused system, a key strategy would involve the intramolecular nucleophilic cyclization of a suitably functionalized precursor. For instance, the reaction of a hydrazine (B178648) derivative with a precursor containing two electrophilic centers can lead to the formation of the heterocyclic ring.

A plausible route to the 2H- nih.govresearchgate.netrsc.orgTriazino[5,4-c] nih.govresearchgate.netrsc.orgtriazine system could involve the cyclization of a bishydrazonyl precursor. The terminal nitrogen of one hydrazone moiety could act as a nucleophile, attacking the electrophilic carbon of the second hydrazone, leading to ring closure. This type of intramolecular Staudinger-aza-Wittig reaction has been utilized for the synthesis of related fused 1,2,4-triazines. nih.gov

Another approach involves the reaction of 4-amino-3-mercapto-1,2,4-triazine derivatives with phenacyl halides, which can lead to the formation of fused triazino[3,4-b] nih.govrsc.orgnih.govthiadiazines through intramolecular cyclization. researchgate.net A similar nucleophilic attack by an exocyclic nitrogen atom onto an adjacent ring system could, in principle, be adapted to construct the triazino-triazine framework.

Precursor Type Reaction Conditions Product Type Reference
1,2-Dicarbonyls and Acid HydrazidesCondensationSubstituted 1,2,4-triazines nih.gov
Azido-hydrazide precursorIntramolecular Staudinger-aza-WittigFused 1,2,4-triazines nih.gov
4-Amino-3-mercapto-1,2,4-triazinePhenacyl halidesTriazino[3,4-b] nih.govrsc.orgnih.govthiadiazines researchgate.net
4-chloroquinazolinesHydrazine hydrate4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles rsc.org

The formation of the 1,2,4-triazine ring can also be achieved through pathways involving electrophilic activation. While direct oxidation of a 1,2,4-triazine to a 4-oxide is not typical, the synthesis of the triazine cycle can be accomplished using precursors already containing nitroso or isonitroso groups. rsc.org This suggests that a precursor to the 2H- nih.govresearchgate.netrsc.orgTriazino[5,4-c] nih.govresearchgate.netrsc.orgtriazine system could be designed with a functional group that, upon electrophilic activation, facilitates the final ring closure.

The presence of an N-oxide group in a 1,2,4-triazine ring enhances its sensitivity to both nucleophilic and electrophilic attack, which can be exploited for further functionalization and annulation reactions. rsc.org For the synthesis of the fused system, one could envision a scenario where one triazine ring is constructed first, followed by the annulation of the second ring through a process initiated by electrophilic activation of a side chain.

Strategy Key Feature Potential Outcome Reference
Cyclization of nitroso/isonitroso precursorsIncorporation of N-oxide functionality during ring synthesisFormation of 1,2,4-triazine 4-oxides rsc.org
Annulation onto an existing N-oxideEnhanced reactivity of the N-oxide ringConstruction of a fused heterocyclic system rsc.org

Reactivity Profiles of the Fused Triazine System

The electron-deficient nature of the fused 1,2,4-triazine system makes it susceptible to nucleophilic attack, while the nitrogen atoms provide sites for electrophilic interaction. The extended π-system also allows for participation in cycloaddition reactions.

The 1,2,4-triazine ring is known to undergo nucleophilic substitution reactions, particularly at the C-3, C-5, and C-6 positions. For instance, nucleophilic substitution of hydrogen by cyano and alkoxy groups has been reported in 1,2,4-triazine-4-oxides. rsc.org In the fused 2H- nih.govresearchgate.netrsc.orgTriazino[5,4-c] nih.govresearchgate.netrsc.orgtriazine system, the carbon atoms of both rings would be activated towards nucleophilic attack. The regioselectivity of such a reaction would be influenced by the electronic effects of the substituents on the rings and the nature of the nucleophile. Reactions of π-electron rich 1,2,4-triazines with organolithium nucleophiles have shown temperature and substituent-dependent regioselectivity. rsc.org

Reactant Nucleophile Product Reference
1,2,4-Triazine-4-oxidesCyanide, AlkoxidesCyano- and alkoxy-substituted 1,2,4-triazines rsc.org
2-chloro-4-isopropylamino-6-cyclopropylamino-s-triazineN-hydroxysuccinimide, 1-hydroxy-2-piperidoneHydrolyzed triazine nih.gov
3,5-Bis(trimethylsilyloxy)-1,2,4-triazineOrganolithium reagentsRegioselective addition products rsc.org

The nitrogen atoms in the 1,2,4-triazine ring are basic and can react with electrophiles. A common reaction is N-oxidation, which can be achieved using organic peracids or hydrogen peroxide. rsc.org In the case of 1,2,4-triazines, oxidation typically yields a mixture of 1- and 2-oxides. rsc.org For the fused 2H- nih.govresearchgate.netrsc.orgTriazino[5,4-c] nih.govresearchgate.netrsc.orgtriazine system, the relative basicity and steric accessibility of the different nitrogen atoms would determine the site of electrophilic attack. The formation of N-oxides can significantly alter the reactivity of the ring system, making it more susceptible to subsequent reactions. rsc.org

1,2,4-Triazines are known to participate in inverse electron-demand Diels-Alder reactions, where the triazine acts as the azadiene. researchgate.net These reactions typically occur with electron-rich dienophiles. The fusion of two triazine rings in the 2H- nih.govresearchgate.netrsc.orgTriazino[5,4-c] nih.govresearchgate.netrsc.orgtriazine system would create a highly electron-deficient diene system, making it a prime candidate for cycloaddition reactions with a variety of dienophiles.

The regioselectivity of these cycloadditions can be predicted based on the electronic properties of both the fused triazine system and the dienophile. For example, in the reaction of 1,2,4-triazin-1-ium ylides with electron-poor dipolarophiles, the regioselectivity of the resulting pyrrolo[2,1-f] nih.govresearchgate.netrsc.orgtriazines can be controlled. nih.gov Similarly, the reaction of 1,2,4,5-tetrazines with enamines can proceed with high regioselectivity to afford 1,2,4-triazines. nih.gov For the 2H- nih.govresearchgate.netrsc.orgTriazino[5,4-c] nih.govresearchgate.netrsc.orgtriazine system, cycloaddition with an unsymmetrical dienophile would likely favor the formation of the regioisomer where the most nucleophilic atom of the dienophile attacks the most electrophilic carbon of the triazine ring.

Triazine System Reaction Partner Reaction Type Outcome/Product Reference
1,2,4-Triazin-1-ium ylidesElectron-poor dipolarophiles1,3-Dipolar CycloadditionRegio- and diastereoselective formation of pyrrolo[2,1-f] nih.govresearchgate.netrsc.orgtriazines nih.gov
1,2,4,5-TetrazinesEnamines[4+2] CycloadditionRegioselective synthesis of 1,2,4-triazines nih.gov
1,2,4-Triazines2,5-Norbornadieneaza-Diels-AlderPolyheterocyclic ensembles researchgate.net
Diazo compoundsIsoquinolinium methylides(3+3) CycloadditionChiral nih.govresearchgate.netrsc.orgtriazino[5,4-a]isoquinoline derivatives nih.gov

Rearrangement Reactions and Tautomerism in Triazino-Triazine Frameworks

The structural dynamics of the 2H- researchgate.netwikipedia.orgrsc.orgTriazino[5,4-c] researchgate.netwikipedia.orgrsc.orgtriazine system are influenced by rearrangement reactions and tautomeric equilibria. These processes can lead to the formation of more stable isomers or compounds with different substitution patterns, which is crucial for the design of novel derivatives.

One of the most relevant rearrangement reactions in analogous nitrogen-rich heterocyclic systems is the Dimroth rearrangement. This process typically involves the translocation of endocyclic and exocyclic heteroatoms within a heterocyclic ring through a ring-opening and ring-closing sequence. researchgate.netwikipedia.orgnih.gov While direct studies on the Dimroth rearrangement in the 2H- researchgate.netwikipedia.orgrsc.orgTriazino[5,4-c] researchgate.netwikipedia.orgrsc.orgtriazine framework are not extensively documented, research on related fused triazolo-triazine and triazolo-pyrimidine systems provides valuable insights. researchgate.netrsc.orgbenthamscience.com For instance, the rearrangement of fused 1,2,4-triazolo[4,3-c]pyrimidines to the more thermodynamically stable 1,2,4-triazolo[1,5-c]pyrimidine isomers is often facilitated by acidic or basic conditions. benthamscience.com It is plausible that the triazino-triazine system could undergo similar acid- or base-catalyzed rearrangements, leading to isomeric structures with altered electronic and biological properties. The presence of specific substituents can also influence the propensity for such rearrangements.

Tautomerism, the interconversion of structural isomers (tautomers), is another critical aspect of the chemistry of the triazino-triazine framework. Given the presence of multiple nitrogen atoms and the potential for proton migration, various tautomeric forms of 2H- researchgate.netwikipedia.orgrsc.orgTriazino[5,4-c] researchgate.netwikipedia.orgrsc.orgtriazine can exist. The relative stability of these tautomers is influenced by factors such as the solvent, temperature, and the electronic nature of substituents. While specific studies on the tautomerism of the parent 2H- researchgate.netwikipedia.orgrsc.orgTriazino[5,4-c] researchgate.netwikipedia.orgrsc.orgtriazine are scarce, research on simpler 1,2,4-triazine derivatives offers foundational knowledge. For example, studies on amino-substituted 1,2,4-triazines have shown the existence of different tautomeric forms, with the predominant form being dependent on the substitution pattern and environmental conditions.

It is important to note that ring-chain tautomerism, an equilibrium between a cyclic and an open-chain form, could also be a possibility for certain derivatives of the triazino-triazine system, particularly when substituted with groups that can participate in intramolecular reactions.

Table 1: Potential Rearrangement and Tautomeric Equilibria in Triazino-Triazine Systems

Type of IsomerismGeneral MechanismInfluencing FactorsPotential Outcome
Dimroth Rearrangement Ring-opening, rotation, and ring-closureAcid, base, heatFormation of a more stable isomeric fused system
Amino-imino Tautomerism Proton transfer between an exocyclic amino group and a ring nitrogenSolvent polarity, pH, temperatureAlteration of electronic properties and reactivity
Lactam-lactim Tautomerism Proton transfer in oxo-substituted derivativesSolvent, pHChanges in hydrogen bonding capabilities and biological activity
Ring-chain Tautomerism Intramolecular addition/eliminationSubstituent nature, solventEquilibrium between cyclic and open-chain forms

Oxidation and Reduction Chemistry of the Triazino[5,4-c]researchgate.netwikipedia.orgrsc.orgtriazine Motif

The oxidation and reduction chemistry of the 2H- researchgate.netwikipedia.orgrsc.orgTriazino[5,4-c] researchgate.netwikipedia.orgrsc.orgtriazine motif is integral to understanding its stability, reactivity, and potential applications, for instance, in the development of novel materials or as scaffolds in redox-active pharmaceuticals.

The oxidation of nitrogen-containing heterocycles can lead to the formation of N-oxides or other oxidized species, which can significantly alter the electronic properties and reactivity of the parent molecule. While specific experimental data on the oxidation of the 2H- researchgate.netwikipedia.orgrsc.orgTriazino[5,4-c] researchgate.netwikipedia.orgrsc.orgtriazine core is limited, studies on other polyazaheterocycles suggest that the nitrogen atoms in the triazine rings would be susceptible to oxidation. The regioselectivity of such an oxidation would likely be influenced by the electron density at the different nitrogen atoms, which is in turn affected by the substitution pattern on the ring system. Electrochemical oxidation methods have been employed for the functionalization of various heterocyclic compounds and could potentially be applied to the triazino-triazine system to introduce new functional groups. rsc.orgnih.govresearchgate.net

The reduction of the triazino-triazine system can also lead to a variety of products, depending on the reducing agent and reaction conditions. Catalytic hydrogenation is a common method for the reduction of nitrogen heterocycles. In the case of the triazino-triazine framework, reduction could potentially lead to the saturation of one or both of the triazine rings, yielding dihydro or tetrahydro derivatives. These reduced forms would have significantly different geometries and electronic properties compared to the aromatic parent compound. Recent research has highlighted the use of covalent triazine frameworks (CTFs) as catalysts for the oxygen reduction reaction, demonstrating the redox activity of triazine-based materials. rsc.org Furthermore, triazine derivatives have been utilized in the electrocatalytic reduction of nitrate (B79036) to ammonia, showcasing their role in facilitating reduction processes. nih.gov

Table 2: Summary of Potential Oxidation and Reduction Reactions

Reaction TypeReagents/ConditionsPotential Products
Oxidation Peroxy acids (e.g., m-CPBA), Electrochemical oxidationN-oxides, Hydroxylated derivatives, Ring-opened products
Reduction Catalytic hydrogenation (e.g., H₂/Pd, PtO₂), Metal hydrides (e.g., NaBH₄, LiAlH₄), Electrochemical reductionDihydro- or Tetrahydro-triazino-triazines, Ring-cleavage products

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H) and carbon (¹³C).

Detailed ¹H and ¹³C NMR Spectral Analysis

For a novel heterocyclic system like 2h- derpharmachemica.comnih.govmdpi.comTriazino[5,4-c] derpharmachemica.comnih.govmdpi.comtriazine, ¹H and ¹³C NMR spectra would be the primary methods for initial structural verification.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) of these protons are influenced by the electron density of their surroundings, which in this fused triazine system is heavily impacted by the electronegative nitrogen atoms. Aromatic protons on substituted derivatives would typically appear in the downfield region (approx. 7.0-9.0 ppm). For the parent, unsubstituted ring system, specific chemical shifts and coupling constants (J) between adjacent protons would be key identifiers. For instance, in related 1,2,4-triazine (B1199460) systems, protons on the triazine ring can be found at low magnetic fields, sometimes exceeding 9.0 ppm. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The carbons in the triazine rings, being directly bonded to nitrogen atoms, would resonate at significantly different chemical shifts compared to a simple benzene (B151609) ring. In various diazine and triazine compounds, these carbon signals are typically found in the range of 140-160 ppm. derpharmachemica.com Analysis of substituted derivatives would further help in assigning these signals based on the electronic effects of the substituents.

Interactive Data Table: Predicted NMR Data Ranges for Triazine Systems This table is based on general values for related triazine heterocycles and serves as a predictive guide.

Nucleus Predicted Chemical Shift (ppm) Expected Multiplicity (for unsubstituted core)
¹H 8.5 - 10.0 Doublet, Singlet

Advanced NMR Techniques (e.g., HMBC, COSY for structural confirmation)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the fused ring system, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be crucial for establishing the proton-proton network within any substituted rings attached to the core triazino-triazine structure.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. For 2h- derpharmachemica.comnih.govmdpi.comTriazino[5,4-c] derpharmachemica.comnih.govmdpi.comtriazine, HMBC would be the definitive experiment to confirm the fusion of the two triazine rings by showing correlations between protons on one ring and carbons on the other, across the ring junction.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million (ppm). This precision allows for the determination of the exact elemental formula. For 2h- derpharmachemica.comnih.govmdpi.comTriazino[5,4-c] derpharmachemica.comnih.govmdpi.comtriazine, HRMS would be used to confirm its molecular formula (C₄H₂N₆) by matching the experimentally measured mass with the calculated exact mass. This technique is standard practice in the characterization of newly synthesized heterocyclic compounds. nih.govmdpi.com

Fragmentation Pattern Analysis

In mass spectrometry, molecules are often fragmented into smaller, characteristic ions. The analysis of these fragmentation patterns provides valuable structural information. The fused 2h- derpharmachemica.comnih.govmdpi.comTriazino[5,4-c] derpharmachemica.comnih.govmdpi.comtriazine ring system would be expected to exhibit a unique fragmentation pathway upon electron impact (EI) or other ionization methods. The high nitrogen content suggests that a primary fragmentation route could involve the loss of a stable dinitrogen molecule (N₂). Studies on other fused triazine systems, such as 1,2,4-triazino-[2,1-a]-1,2,4-triazine derivatives, have detailed fragmentation pathways that often involve cleavage and rearrangements of the heterocyclic core. derpharmachemica.com

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is particularly useful for identifying the presence of specific functional groups.

For the parent 2h- derpharmachemica.comnih.govmdpi.comTriazino[5,4-c] derpharmachemica.comnih.govmdpi.comtriazine, the IR spectrum would be characterized by several key absorptions:

C-H stretching: Aromatic C-H stretching vibrations would be expected in the region of 3000-3100 cm⁻¹. nih.gov

C=N and N=N stretching: The multiple C=N and N=N bonds within the fused triazine rings would give rise to a series of characteristic sharp absorption bands in the 1500-1650 cm⁻¹ region.

Ring vibrations: The entire heterocyclic ring system will have characteristic "fingerprint" vibrations at lower frequencies (<1500 cm⁻¹).

In substituted derivatives, additional strong bands would appear, for example, a broad O-H stretch around 3200-3400 cm⁻¹ for hydroxyl groups or a strong C=O stretch around 1650-1750 cm⁻¹ for carbonyl groups. mdpi.com High-resolution IR spectroscopy has been used to analyze the rotational constants of the parent 1,2,4-triazine molecule in the gas phase, demonstrating the level of detail that can be obtained. nih.gov

Interactive Data Table: Characteristic IR Absorption Ranges for Triazine-Related Functional Groups

Functional Group Bond Characteristic Absorption (cm⁻¹) Intensity
Aromatic C-H C-H stretch 3000 - 3100 Medium-Weak
Triazine Ring C=N stretch 1500 - 1650 Medium-Strong
Amine (if present) N-H stretch 3200 - 3500 Medium, broad

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within the 2H- nih.govresearchgate.netmdpi.comtriazino[5,4-c] nih.govresearchgate.netmdpi.comtriazine scaffold. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorption (λmax) provide valuable information about the molecule's conjugated π-electron system.

The electronic absorption spectra of 1,2,4-triazine derivatives are influenced by the extent of conjugation and the nature of substituents. For instance, in related 3-thioxo-1,2,4-triazin-5-one derivatives, the formation of the heterocyclic ring system leads to extended conjugation, resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to their acyclic precursors. researchgate.net The λmax values for some cyclic triazine systems have been reported to be significantly higher than their open-chain counterparts, indicating a more delocalized electron system. researchgate.net

The photophysical properties of fused 1,2,4-triazine systems can also be sensitive to the solvent environment, a phenomenon known as solvatochromism. mdpi.com Studies on related indenoisoquinolines show that the relative intensities of absorption bands can change significantly with solvent polarity, reflecting the interaction between the solvent and specific polar groups on the molecule. nih.gov For fused azolo[5,1-c] nih.govresearchgate.netmdpi.comtriazines, absorption maxima can shift within a small range (5–7 nm) depending on the solvent used. mdpi.com

Table 1: Example UV-Vis Absorption Data for Substituted 1,2,4-Triazine Derivatives

Compound λmax (nm) Notes
Compound 6 (cyclic) 408 Shows higher λmax due to extended conjugation. researchgate.net
Compound 5 (acyclic precursor) 320 Lower λmax compared to its cyclic form. researchgate.net
Compound 8 (cyclic) 425 Shows higher λmax due to extended conjugation. researchgate.net

This table is generated based on data for related 3-thioxo-1,2,4-triazin-5-one derivatives to illustrate the principles of UV-Vis absorption in triazine systems.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the most powerful and unambiguous method for determining the precise three-dimensional structure of molecules in the solid state. nih.gov It provides detailed information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for understanding the structure of complex fused rings like 2H- nih.govresearchgate.netmdpi.comtriazino[5,4-c] nih.govresearchgate.netmdpi.comtriazine.

Single crystal X-ray diffraction (XRD) is the gold standard for elucidating the complete molecular structure, including the absolute configuration of chiral centers. nih.govwhiterose.ac.uk For derivatives of the triazino-triazine family, growing a suitable single crystal allows for its irradiation with X-rays, producing a diffraction pattern that can be mathematically reconstructed into a detailed 3D model of the molecule.

This technique is essential for:

Unambiguous Structural Confirmation: XRD analysis has been used to definitively confirm the structure of novel fused 1,2,4-triazine systems, such as the DEF ring system of noelaquinone. nih.gov

Distinguishing Isomers: In syntheses that can produce regioisomers, such as the reaction of unsymmetrical 1,2-diketones with hydrazides to form 1,2,4-triazines, XRD is used to identify the exact structure of the product formed. nih.gov

Determining Absolute Stereochemistry: For chiral derivatives, XRD analysis using anomalous dispersion is the most reliable method for determining the absolute configuration (R/S) of stereogenic centers without ambiguity. researchgate.netwhiterose.ac.ukmdpi.com

Table 2: Example Crystallographic Data for a Fused Triazole Derivative

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 5.9308(2)
b (Å) 10.9695(3)
c (Å) 14.7966(4)
α (°) 100.5010(10)
β (°) 98.6180(10)
γ (°) 103.8180(10)

This table presents data for the related compound 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole to exemplify the type of information obtained from a single crystal XRD study. mdpi.com

XRD data allows for a meticulous analysis of the molecule's conformation, including the planarity of its ring systems. By determining the precise coordinates of each atom, one can calculate the dihedral angles between different planes within the molecule.

In fused heterocyclic systems, the degree of planarity is a key structural feature. While the core 2H- nih.govresearchgate.netmdpi.comtriazino[5,4-c] nih.govresearchgate.netmdpi.comtriazine ring system is expected to be largely planar to maximize aromatic stabilization, substituents can introduce steric strain, causing the rings to twist or pucker. In studies of related fused systems, such as 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles, the triazole and indole (B1671886) rings were found to be twisted from each other, with a measured twist angle of 12.65°. mdpi.com The analysis of such deviations from planarity is critical for understanding the molecule's electronic properties and its potential interactions with biological targets.

The way individual molecules of 2H- nih.govresearchgate.netmdpi.comtriazino[5,4-c] nih.govresearchgate.netmdpi.comtriazine pack together to form a crystal is determined by a network of intermolecular interactions. XRD analysis reveals the precise distances and angles between neighboring molecules, allowing for a detailed investigation of these non-covalent forces. researchgate.net

Key interactions that stabilize the crystal lattice include:

Hydrogen Bonding: The presence of nitrogen atoms in the triazine rings and potential N-H groups makes them capable of acting as both hydrogen bond donors and acceptors. These interactions are fundamental to the crystal packing of many nitrogen-containing heterocycles. nih.gov

π–π Stacking: The planar, electron-rich aromatic surfaces of the fused triazine rings can stack on top of one another. These π–π stacking interactions are a significant cohesive force in the crystal lattice. mdpi.com

Theoretical and Computational Investigations of 2h 1 2 3 Triazino 5,4 C 1 2 3 Triazine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic landscape of 2H- rsc.orgrsc.orgnih.govTriazino[5,4-c] rsc.orgrsc.orgnih.govtriazine. These methods allow for a detailed analysis of electron distribution, orbital energies, and molecular properties that govern its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the geometric and electronic structures of nitrogen-rich heterocycles. rsc.org By applying DFT methods, such as the B3LYP functional with a 6-31G(d,p) basis set, researchers can obtain optimized molecular structures and explore various electronic properties. nih.gov The high nitrogen content in the 2H- rsc.orgrsc.orgnih.govTriazino[5,4-c] rsc.orgrsc.orgnih.govtriazine core, resulting from the fusion of two 1,2,4-triazine (B1199460) rings, leads to a significantly electron-deficient π-system. This electron deficiency is a key characteristic, influencing its reactivity and intermolecular interactions.

DFT calculations can determine several key molecular and electronic properties:

Optimized Geometry: Provides the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Mulliken Atomic Charges: Calculates the partial charge distribution on each atom, identifying electrophilic and nucleophilic sites. nih.govnih.gov

Molecular Electrostatic Potential (MEP): Maps the electrostatic potential on the electron density surface, visually representing regions susceptible to electrophilic and nucleophilic attack. nih.gov

Heats of Formation (HOFs): Theoretical calculations can predict the enthalpy change when a compound is formed from its constituent elements in their standard states, which is a crucial parameter for energetic materials. rsc.orgrsc.org

Calculated DFT Properties for Nitrogen Heterocycles
PropertyDescriptionTypical Application
Optimized GeometryProvides bond lengths, bond angles, and dihedral angles of the molecule's lowest energy state.Structural analysis, comparison with experimental data (e.g., X-ray crystallography).
Mulliken Atomic ChargesEstimates the partial charge on each atom in the molecule.Identifying reactive sites for nucleophilic or electrophilic attack.
Molecular Electrostatic Potential (MEP)Visualizes the charge distribution around a molecule, indicating regions of positive and negative potential.Predicting sites for intermolecular interactions, such as hydrogen bonding.
Heats of Formation (HOF)The enthalpy change when one mole of a compound is formed from its simple constituent elements.Assessing the energetic content and stability of the molecule.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are critical in determining how a molecule interacts with other species. libretexts.org

For 2H- rsc.orgrsc.orgnih.govTriazino[5,4-c] rsc.orgrsc.orgnih.govtriazine, FMO analysis reveals:

HOMO: The HOMO is the highest energy orbital containing electrons and acts as an electron donor in chemical reactions. In nitrogen-rich systems, the HOMO is often associated with the lone pair electrons on the nitrogen atoms.

LUMO: The LUMO is the lowest energy orbital without electrons and serves as an electron acceptor. The electron-deficient nature of the triazine rings results in a low-lying LUMO, making the molecule susceptible to nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally implies higher reactivity. Calculations for similar 1,2,4-triazine derivatives have shown how substituents can modulate this gap. nih.govmdpi.com

The interaction between the HOMO of a nucleophile and the LUMO of the triazino-triazine system governs the course of many reactions. wikipedia.orglibretexts.org This theory is particularly useful for predicting the regioselectivity of cycloaddition reactions, where the triazine system can act as an electron-deficient diene. imperial.ac.uk

Frontier Molecular Orbital (FMO) Properties and Their Significance
Orbital/PropertyDescriptionSignificance in Reactivity
HOMO (Highest Occupied Molecular Orbital)The highest-energy molecular orbital that is occupied by electrons.Acts as the electron-donating orbital; its energy level indicates the ability to donate electrons (nucleophilicity).
LUMO (Lowest Unoccupied Molecular Orbital)The lowest-energy molecular orbital that is unoccupied by electrons.Acts as the electron-accepting orbital; its energy level indicates the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap (ΔE)The energy difference between the HOMO and LUMO.A smaller gap suggests higher reactivity, lower kinetic stability, and easier electronic excitation.

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com For a fused, rigid system like 2H- rsc.orgrsc.orgnih.govTriazino[5,4-c] rsc.orgrsc.orgnih.govtriazine, the scope for conformational flexibility is limited compared to open-chain molecules. However, if substituents are present, their orientation can lead to different conformers with varying energies.

Computational methods can map the potential energy surface of the molecule, identifying the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. mdpi.com Studies on substituted 1,3,5-triazines have shown that different conformers, such as symmetric "propeller" and asymmetric forms, can exist in solution, with rotational barriers measurable by dynamic NMR spectroscopy and corroborated by DFT calculations. mdpi.com While the core triazino-triazine ring is largely planar, theoretical calculations can precisely determine any slight deviations from planarity and the energetic cost associated with such distortions.

Prediction of Reaction Pathways and Transition States

A significant application of computational chemistry is the prediction of reaction mechanisms. By mapping the potential energy surface, researchers can trace the lowest energy path from reactants to products, identifying intermediate structures and, crucially, the transition state (TS). The TS represents the highest energy point along the reaction coordinate and determines the reaction's activation energy.

For 2H- rsc.orgrsc.orgnih.govTriazino[5,4-c] rsc.orgrsc.orgnih.govtriazine, theoretical studies can predict pathways for various reactions, including:

Nucleophilic Aromatic Substitution: The high electron deficiency of the rings makes them prone to attack by nucleophiles. researchgate.net Calculations can determine the preferred site of attack and the energy barrier for the reaction.

Cycloaddition Reactions: As mentioned, 1,2,4-triazines participate in inverse electron-demand Diels-Alder reactions. researchgate.net Computational modeling can predict the stereochemistry and regioselectivity of these reactions by analyzing the transition state energies for different possible approaches of the dienophile.

Thermal Decomposition: For energetic materials, understanding the initial steps of decomposition is vital for assessing stability. DFT calculations can model bond dissociation energies (BDEs) to identify the weakest bond, which is likely to be the trigger point for decomposition. rsc.org

Theoretical Studies of Acid-Base Properties and Proton Affinity

The numerous nitrogen atoms in the 2H- rsc.orgrsc.orgnih.govTriazino[5,4-c] rsc.orgrsc.orgnih.govtriazine structure act as potential sites for protonation, making it a basic compound. Theoretical methods can quantify its acid-base properties.

Proton Affinity (PA): This is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. Calculations can determine the PA for each nitrogen atom, identifying the most basic site—the one where protonation is most energetically favorable.

pKa Prediction: While gas-phase basicity is informative, predicting the pKa in a solvent is more relevant to solution chemistry. By using DFT calculations combined with a polarizable continuum model (PCM) to simulate the solvent effect, the pKa values can be estimated. nih.govresearchgate.net These calculations help in understanding how the molecule will behave in different pH environments. Studies on related azoles and dihydro-1,3,5-triazine derivatives have successfully used DFT to calculate pKa values that correlate well with experimental findings. researchgate.netresearchgate.net

Computational Modeling of Spectroscopic Data

Computational methods are invaluable for interpreting experimental spectra and for predicting the spectroscopic signatures of unknown molecules. mdpi.com

Vibrational Spectra (IR and Raman): DFT calculations can predict the harmonic vibrational frequencies of a molecule. rsc.orgnih.gov These theoretical frequencies, when appropriately scaled, can be matched to experimental IR and Raman spectra, allowing for a detailed assignment of vibrational modes to specific molecular motions (e.g., C=N stretching, ring breathing). nih.gov

NMR Spectra: Theoretical calculations can predict the chemical shifts (¹H, ¹³C, ¹⁵N) and coupling constants. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. Predicted NMR spectra are a powerful tool for structure verification. nih.gov

Electronic Spectra (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to various excited states. nih.gov These transition energies correspond to the absorption wavelengths (λmax) observed in a UV-Vis spectrum, helping to understand the electronic structure and chromophores within the molecule. nih.govmdpi.com

By simulating these spectra, computational models provide a direct link between the molecular structure and its observable spectroscopic properties, aiding in the characterization and identification of 2H- rsc.orgrsc.orgnih.govTriazino[5,4-c] rsc.orgrsc.orgnih.govtriazine and its derivatives.

Future Research Directions and Advanced Applications in Synthetic Organic and Materials Chemistry

Exploration of Novel Synthetic Routes to Complex Triazino[5,4-c]benchchem.comuri.edursc.orgtriazine Architectures

The development of efficient and versatile synthetic methodologies is paramount to unlocking the full potential of the triazino[5,4-c] uri.edursc.orgtriazine core. While traditional methods often involve the condensation of 1,2-dicarbonyl compounds with acid hydrazides, future research will likely focus on more sophisticated and atom-economical approaches.

A promising avenue involves the strategic use of iminophosphorane-mediated synthesis. For instance, the reaction of 3-(2-acyl-1-methylhydrazino)-6-methyl-5-oxo-4-triphenylphosphoranylideneamino-4,5-dihydro-1,2,4-triazines with isocyanates has been shown to produce 2H- uri.edursc.orgtriazino[4,3-b] uri.edursc.orgnih.govtetrazines, highlighting the potential of this reagent in constructing complex fused triazine systems. rsc.org Further exploration of this and similar methodologies could lead to more direct and higher-yielding routes to the 2h- uri.edursc.orgtriazino[5,4-c] uri.edursc.orgtriazine scaffold.

Moreover, the application of modern synthetic techniques such as microwave-assisted synthesis and multicomponent reactions holds significant promise. Microwave irradiation, for example, has been demonstrated to accelerate the formation of fused 1,2,4-triazines, often resulting in improved yields and reduced reaction times. Future work should focus on adapting these techniques to the synthesis of complex triazino[5,4-c] uri.edursc.orgtriazine architectures, enabling the rapid generation of diverse compound libraries for screening and application development. The synthesis of novel fused heterocyclic systems, such as pyrano[4″,3″:4′,5′] uri.edursc.orgtriazolo[4″,3″:1′,6′]pyrido[3′,2′:4,5]thieno[3,2-d] uri.edursc.orgtriazin-11-ones, demonstrates the ongoing effort to create new molecular frameworks with unique properties. nih.gov

Development of Highly Functionalized Derivatives for Material Science Applications

The inherent properties of the triazino[5,4-c] uri.edursc.orgtriazine core, such as its high nitrogen content and planar structure, make it an attractive building block for advanced materials. Strategic functionalization of this scaffold can further tailor its electronic and photophysical properties for specific applications.

Applications as Components in Organic Optoelectronics

The electron-deficient nature of the 1,3,5-triazine (B166579) ring, a component of the broader triazine family, makes its derivatives suitable for use as electron transporters in organic electronic devices. nih.gov This high electron affinity, combined with thermal stability, suggests that functionalized 2h- uri.edursc.orgtriazino[5,4-c] uri.edursc.orgtriazine derivatives could excel in organic optoelectronics. Future research should focus on synthesizing derivatives with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize charge injection and transport properties in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). nih.gov Theoretical calculations, such as those performed on 1,2,4-triazine (B1199460) derivatives, can guide the design of molecules with desired electronic properties. nih.govd-nb.info

Utilization in Dye-Sensitized Systems

The triazine core has been successfully employed in the design of organic dyes for dye-sensitized solar cells (DSSCs). researchgate.net The ability of the triazine moiety to act as an electron acceptor in donor-π-acceptor (D-π-A) architectures is a key feature. researchgate.net Future research could explore the integration of the 2h- uri.edursc.orgtriazino[5,4-c] uri.edursc.orgtriazine system as a core component in novel sensitizers. By attaching appropriate donor and anchoring groups, it may be possible to develop dyes with broad absorption spectra and high molar extinction coefficients, leading to more efficient DSSCs. researchgate.net Studies on porphyrin dyads linked by a triazine moiety have shown that the number and type of anchoring groups significantly impact the performance of the resulting solar cells. rsc.org

High-Nitrogen Compounds in Energetic Materials Research (focus on theoretical studies of stability and decomposition pathways)

The high nitrogen content of the 2h- uri.edursc.orgtriazino[5,4-c] uri.edursc.orgtriazine system makes it a candidate for investigation as a high-energy-density material (HEDM). ias.ac.in Future research in this area will heavily rely on theoretical studies to predict the stability and decomposition pathways of novel derivatives. Computational methods like density functional theory (DFT) can be used to calculate key energetic properties such as heat of formation, density, detonation velocity, and pressure. rsc.org

Theoretical investigations into the decomposition of related triazine compounds have shown that thermal stability is highly dependent on the nature of the substituents on the triazine ring. uri.edu For instance, while the triazine ring itself can be stable at high temperatures, the linkage between rings and the type of exo-ring substitution play crucial roles in the decomposition mechanism. uri.edu Future theoretical studies on 2h- uri.edursc.orgtriazino[5,4-c] uri.edursc.orgtriazine derivatives should focus on understanding the initial decomposition steps and identifying functional groups that can enhance thermal stability while maintaining high energetic performance. The study of tetrazine derivatives has shown that the decomposition is often initiated by the substituent rather than the core ring. researchgate.net

Compound FamilyKey Theoretical FindingsPotential as Energetic Materials
Tris( uri.edursc.orgtriazolo)[4,3-a:4′,3′-c:4′′,3′′-e] nih.govrsc.orgtriazine DerivativesNitro-functionalized derivatives exhibit high density, heat of formation, and detonation velocity. rsc.orgPromising candidates, with some derivatives predicted to outperform common energetic materials. rsc.org
Azo & Hydrazo linked Bis TriazinesThermal stability is primarily determined by the exo-ring substituents rather than the triazine ring itself. uri.eduThe s-triazine backbone offers significant thermal stability, but further research is needed to confirm their utility. uri.edu

Advanced Mechanistic Studies Using In Situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of 2h- uri.edursc.orgtriazino[5,4-c] uri.edursc.orgtriazine derivatives is crucial for optimizing reaction conditions and developing novel synthetic routes. In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time insights into the formation of intermediates and the kinetics of these reactions.

For example, in situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) and X-ray absorption near-edge structure (XANES) analyses have been used to study the redox cycle of copper ions in catalysts during selective catalytic reduction of NOx, demonstrating the power of these techniques in elucidating complex reaction mechanisms. rsc.org Similar approaches could be applied to monitor the cyclization reactions leading to the triazino[5,4-c] uri.edursc.orgtriazine core, allowing for the identification of key intermediates and transition states. This knowledge can then be used to refine synthetic protocols, improve yields, and control regioselectivity.

Leveraging Artificial Intelligence and Machine Learning for Synthetic Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of chemical synthesis and materials discovery. nih.govastrazeneca.com These powerful computational tools can be employed to accelerate the design of novel 2h- uri.edursc.orgtriazino[5,4-c] uri.edursc.orgtriazine derivatives with desired properties.

By training ML models on existing datasets of chemical structures and their corresponding properties, it is possible to predict the characteristics of new, untested compounds. acs.org This predictive capability can be used to screen virtual libraries of triazino[5,4-c] uri.edursc.orgtriazine derivatives for promising candidates in areas such as organic electronics, dye-sensitized systems, and energetic materials, thereby prioritizing synthetic efforts. mdpi.comnih.gov For instance, ML algorithms like graph neural networks are being used to predict molecular properties and identify potential drug candidates. astrazeneca.com

Furthermore, AI can assist in the design of novel synthetic routes. rsc.org By analyzing vast amounts of chemical reaction data, AI algorithms can propose efficient and innovative synthetic pathways to complex target molecules, including intricate triazino[5,4-c] uri.edursc.orgtriazine architectures. This approach has the potential to significantly reduce the time and resources required for the development of new materials based on this versatile heterocyclic scaffold.

AI/ML ApplicationPotential Impact on Triazino[5,4-c] uri.edursc.orgtriazine Research
Property Prediction Rapidly screen virtual libraries of derivatives for optimal electronic, photophysical, and energetic properties. mdpi.comnih.gov
Synthetic Route Design Propose novel and efficient synthetic pathways to complex triazino[5,4-c] uri.edursc.orgtriazine architectures. rsc.org
De Novo Design Generate entirely new molecular structures with desired functionalities based on learned chemical principles. nih.gov

Sustainability Aspects in Triazino[5,4-c]mdpi.comnih.govasiae.co.krtriazine Synthesis

The growing emphasis on environmental stewardship within the chemical industry has propelled the development of sustainable and green synthetic methodologies. The synthesis of complex nitrogen-rich heterocyclic systems, such as 2h- mdpi.comnih.govasiae.co.krTriazino[5,4-c] mdpi.comnih.govasiae.co.krtriazine, traditionally involves multi-step processes that may utilize hazardous reagents, toxic solvents, and energy-intensive conditions. Therefore, the application of green chemistry principles to its synthesis is a critical area of research, focusing on minimizing environmental impact while maximizing efficiency.

Key strategies for enhancing the sustainability of synthesizing the triazino-triazine core involve improvements in atom economy, the use of eco-friendly solvents and catalysts, and the adoption of energy-efficient reaction conditions.

Atom Economy and Waste Reduction

Atom economy is a fundamental concept in green chemistry that assesses the efficiency of a chemical reaction by measuring the amount of starting materials that are incorporated into the desired final product. rsc.org Syntheses with high atom economy are inherently more sustainable as they generate less waste. For nitrogen-rich heterocycles, this often involves designing cycloaddition or condensation reactions that maximize the incorporation of all atoms from the reactants.

An example of an atom-efficient approach for related compounds is the iron-catalyzed cyclization of aldehydes with an ammonium salt as the sole nitrogen source to form 1,3,5-triazines. researchgate.net Applying such a strategy to the synthesis of a fused system like 2h- mdpi.comnih.govasiae.co.krTriazino[5,4-c] mdpi.comnih.govasiae.co.krtriazine would involve the careful design of precursors that can cyclize with minimal formation of byproducts. Traditional routes often start with precursors like cyanuric chloride, which is produced from the toxic inputs of chlorine and hydrogen cyanide, and subsequent substitution reactions can generate significant salt waste. researchgate.net Moving towards syntheses that build the fused ring system from simpler, less hazardous starting materials in a convergent manner is a primary goal for sustainability.

Green Solvents and Catalysis

The choice of solvent is a major contributor to the environmental footprint of a synthetic process. mdpi.com Traditional syntheses often rely on volatile organic compounds (VOCs) which pose health and environmental risks. Research into the synthesis of nitrogen heterocycles has demonstrated the viability of greener alternatives. mdpi.comnih.gov

Benign Solvents: Water, polyethylene glycol (PEG), and various bio-based solvents are being explored as replacements for conventional organic solvents. mdpi.com For instance, sonochemical methods for synthesizing 1,3,5-triazine derivatives have been successfully developed using water as the solvent, significantly improving the green credentials of the process. nih.govambeed.comresearchgate.net

Catalysis: The move away from stoichiometric reagents to catalytic systems is a cornerstone of green synthesis.

Heterogeneous Catalysts: Solid-supported catalysts are advantageous as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. nih.gov

Biocatalysis: The use of enzymes as biocatalysts offers high selectivity under mild conditions, often in aqueous media, presenting a highly sustainable option. mdpi.com

Non-toxic Catalysts: There is a growing trend to replace catalysts based on toxic or precious metals with those based on abundant, inexpensive, and non-toxic metals like iron or with organic photocatalysts that can be activated by visible light. asiae.co.krresearchgate.net

The table below illustrates a comparison between traditional and greener approaches applicable to the synthesis of triazine-based compounds.

FeatureTraditional SynthesisGreen/Sustainable Synthesis
Solvents Chlorinated hydrocarbons, Dimethylformamide (DMF)Water, Polyethylene Glycol (PEG), Bio-solvents, Solvent-free conditions mdpi.commdpi.comchim.it
Catalysts Stoichiometric strong acids/bases, Heavy metal catalystsReusable heterogeneous catalysts, Biocatalysts, Organic photocatalysts, Iron catalysts nih.govasiae.co.krresearchgate.netmdpi.com
Energy Source Conventional heating (reflux)Microwave irradiation, Ultrasound (Sonochemistry) nih.govmdpi.com
Starting Materials Often derived from toxic precursors (e.g., cyanuric chloride from HCN) researchgate.netSimpler, less hazardous molecules, focus on renewable feedstocks
Waste Profile High E-Factor (Environmental Factor), significant byproduct generationLow E-Factor, high atom economy, minimal waste

Energy Efficiency

A significant portion of the environmental impact of chemical synthesis is related to energy consumption. Conventional heating methods, often requiring prolonged reaction times at high temperatures, are energy-intensive. nih.gov Alternative energy sources have been shown to dramatically improve the efficiency of synthesizing nitrogen heterocycles.

Sonochemistry: The use of ultrasound as an energy source can also promote reactions, particularly in heterogeneous systems. nih.govresearchgate.net Sonochemical protocols for 1,3,5-triazine synthesis have been developed that are not only faster but also use water as a solvent, making them exceptionally environmentally friendly. nih.govambeed.com A quantitative analysis using the DOZNTM 2.0 tool showed a sonochemical method to be 13 times "greener" than a classical heating approach for synthesizing certain triazine derivatives. nih.govresearchgate.net

By integrating these principles—designing for atom economy, utilizing green solvents and catalysts, and employing energy-efficient technologies—the future synthesis of 2h- mdpi.comnih.govasiae.co.krTriazino[5,4-c] mdpi.comnih.govasiae.co.krtriazine and related advanced materials can be aligned with the goals of sustainable development, minimizing environmental harm while continuing to drive chemical innovation.

Q & A

Q. Advanced Research Focus :

Bioisosteric Replacement : Replacing sulfur with oxygen in thiadiazolone moieties reduces toxicity while retaining antiviral activity .

Hybrid Systems : Fusing triazine cores with indole or pyrazole rings (e.g., [1,2,4]triazino[5,6-b]indole) enhances EGFR inhibition via dual binding modes .

Prodrug Design : Introducing hydroxyethyl groups (e.g., N-(2-hydroxyethyl)-sulfanyl acetamide derivatives) improves aqueous solubility and bioavailability .

How do computational methods aid in studying triazino-triazine reactivity?

Q. Advanced Methodological Insight :

  • DFT Calculations : Predict regioselectivity in cycloaddition reactions by analyzing frontier molecular orbitals (FMOs). For example, reversed steric reactivity in tert-butyl-substituted triazines was validated via DFT .
  • Molecular Docking : Identifies key residues in CDK2 binding pockets for fluorinated triazines, guiding rational drug design .

What are the challenges in synthesizing fused heteropolycyclic triazine systems?

Q. Advanced Research Focus :

  • Side Reactions : Uncontrolled cyclization may yield mixtures (e.g., triazino-thiadiazolones vs. triazolo-triazines). Use of TEMPO radicals suppresses unwanted oxidations .
  • Stereochemical Control : Chiral centers in pyrrolo-triazines require asymmetric catalysis (e.g., Cu(I)-BINOL complexes) to achieve enantiopure products .

How can researchers validate the biological mechanisms of triazino-triazine derivatives?

Q. Methodological Approach :

  • In Vitro Assays : MTT cytotoxicity screening against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} dose-response curves .
  • Kinase Profiling : Use recombinant CDK2/CDK9 enzymes to measure inhibition constants (KiK_i) via radioactive ATP competition assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.